molecular formula C12H17NO2 B8329050 Ethyl 5-(4-pyridyl)pentanoate

Ethyl 5-(4-pyridyl)pentanoate

Cat. No.: B8329050
M. Wt: 207.27 g/mol
InChI Key: OLLCOCZJELZGBG-UHFFFAOYSA-N
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Description

Ethyl 5-(4-pyridyl)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 4-pyridyl group at the fifth carbon. The pyridyl group introduces aromaticity and basicity, distinguishing it from aliphatic or other heteroaromatic substituents. This compound is of interest in medicinal chemistry and materials science due to the pyridine ring's ability to participate in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 5-pyridin-4-ylpentanoate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)6-4-3-5-11-7-9-13-10-8-11/h7-10H,2-6H2,1H3

InChI Key

OLLCOCZJELZGBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Data Tables for Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties/Applications References
Ethyl 5-(4-pyridyl)pentanoate C₁₂H₁₅NO₂ 221.26 g/mol 4-Pyridyl Potential kinase inhibition
Ethyl 5-(3-thienyl)pentanoate C₁₁H₁₆O₂S 212.31 g/mol Thiophene High solubility in organic solvents
Ethyl 5-(4-hydroxyphenyl)pentanoate C₁₃H₁₈O₃ 222.28 g/mol 4-Hydroxyphenyl Enhanced polarity
Ethyl 5-(2,4-difluoro-phenoxy)pentanoate C₁₃H₁₅F₂O₃ 272.25 g/mol 2,4-Difluorophenoxy Lipophilicity for drug delivery
Ethyl pentanoate C₇H₁₄O₂ 130.18 g/mol None (simple ester) Antimicrobial activity

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(4-pyridyl)pentanoate, and how can purity be verified?

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting ethyl 5-bromopentanoate with 4-pyridylmagnesium bromide under Grignard conditions or using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 4-pyridylboronic acid). Post-synthesis, purification via column chromatography (e.g., EtOAc/hexane gradients) is recommended. Structural verification requires 1H^1 \text{H} NMR (e.g., pyridyl protons at δ 8.5–7.5 ppm), 13C^{13} \text{C} NMR (ester carbonyl at ~170 ppm), and IR (C=O stretch at ~1730 cm1^{-1}) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : To confirm the ester moiety (δ 4.1–4.3 ppm for -OCH2_2CH3_3) and pyridyl aromatic protons.
  • Mass Spectrometry (HRMS) : For molecular ion validation (expected [M+H]+^+ for C12_{12}H15_{15}NO2_2: 206.1181).
  • IR Spectroscopy : To identify ester carbonyl and pyridyl ring vibrations.
  • X-ray Crystallography (if crystalline): For absolute configuration confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) may enhance pyridyl nucleophilicity.
  • Temperature Control : Reflux (~80°C) for faster kinetics vs. room temperature for selectivity.
  • Additives : Use NaI to stabilize intermediates in SN2 reactions (e.g., with ethyl 5-bromopentanoate) .

Q. Does this compound exhibit bioactivity, such as quorum sensing inhibition?

While direct evidence is limited, ethyl pentanoate derivatives modulate bacterial communication. For example, ethyl pentanoate at sub-MIC levels induces B. subtilis to secrete anti-quorum sensing proteins (~15 kDa) . The pyridyl group may enhance membrane interaction due to increased polarity. Experimental design:

  • Agar Diffusion Assays : Test inhibition of Chromobacterium violaceum violacein production.
  • Proteomics : Compare extracellular protein profiles with/without the compound .

Q. How does the pyridyl group influence the compound’s stability under acidic/basic conditions?

The ester group is prone to hydrolysis, but the pyridyl ring may alter reactivity:

  • Acidic Conditions : Protonation of pyridyl nitrogen could accelerate ester hydrolysis (e.g., via H+^+-catalyzed mechanisms).
  • Basic Conditions : Base-mediated saponification likely dominates. Monitor degradation by HPLC and adjust pH during storage (neutral to mild acidic preferred) .

Q. What computational approaches predict this compound’s reactivity in oxidation or combustion?

  • DFT Calculations : Model bond dissociation energies (e.g., C-O ester cleavage) and pyridyl ring stability.
  • Kinetic Modeling : Adapt mechanisms from ethyl pentanoate combustion studies (e.g., radical chain reactions, with pyridyl-N acting as a radical scavenger) .

Q. How to resolve contradictions in reported synthetic yields (e.g., 30% vs. 60%)?

Potential factors:

  • Purity of Reagents : Trace moisture in 4-pyridyl reagents can quench Grignard reactions.
  • Reaction Monitoring : Use TLC or in situ IR to detect intermediate formation.
  • Workup Protocols : Optimize extraction (e.g., aqueous/organic phase partitioning) to recover product .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh3_3)4_4↑↑
SolventDry THF
Temperature80°C (reflux)
Reaction Time12–24 hours

Q. Table 2: Anti-Quorum Sensing Assay Design

ComponentProtocol DetailReference
Bacterial StrainC. violaceum ATCC12472
Compound Concentration0.01–0.1 MIC
Inhibition MeasurementHalo diameter (mm) after 24h

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